6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione
Description
Properties
IUPAC Name |
(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-12(22)21(25)9-6-16-14-11-18(24)17-10-13(23)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10,14-16,18,24-25H,5-6,8-9,11H2,1-3H3/t14-,15+,16+,18-,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXMTNULYFCPPW-SJIZYOMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)C=CC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)C=C[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Allylic Oxidation for 6β-Hydroxylation
The introduction of the 6β-hydroxy group is achieved through allylic oxidation of pregna-1,4-diene-3,20-dione precursors. Patent US5482934A details a one-step procedure using selenium dioxide (SeO₂) in anhydrous dioxane, which selectively oxidizes the C6 position without disrupting the 1,4-diene system. This method yields 6β-hydroxy derivatives in 68–72% efficiency, with stereochemical control attributed to the bulky C16/C17 acetal groups that hinder α-face reactivity.
Alternative routes involve autoxidation of 3-methoxypregna-3,5-diene intermediates, as described in PubMed 10624832. Exposure to atmospheric oxygen at 40°C for 48 hours generates the 6β-hydroxy epimer as the major product (55% yield), though this method requires subsequent hydrogenation to restore the 1,4-diene.
17-Hydroxylation via Ketalization and Hydrolysis
The 17-hydroxy group is introduced through a two-stage process:
-
Ketalization : Reacting 21-acetylated precursors with cyclohexanecarboxaldehyde in the presence of HCl gas (13% w/w) forms 16,17-acetals. Patent US5482934A specifies that perchloric acid catalysts yield a 50:50 R/S epimer mixture, while p-toluenesulfonic acid favors the S-epimer (95–98%).
-
Selective Hydrolysis : Treating the triacetylated intermediate with 10% aqueous HCl removes the C16/C17 acetyl groups while retaining the C21 ester. This step achieves 85–90% conversion efficiency when conducted below 25°C to prevent deacylation.
Stereochemical Control and Epimer Management
Catalyst-Dependent Epimer Ratios
The C22 stereocenter in 16,17-acetals dictates pharmacological activity. As demonstrated in patent US5482934A:
| Catalyst | Epimer Ratio (R:S) | Yield (%) | Purity (%) |
|---|---|---|---|
| Perchloric acid (70%) | 40:60 | 78 | 98.5 |
| p-Toluenesulfonic acid | 1:99 | 82 | 99.5 |
Wilkinson’s catalyst ([RhCl(PPh₃)₃]) further refines stereochemistry by selectively hydrogenating Δ¹-diene intermediates, enhancing 6β-configuration retention.
NMR-Guided Structural Confirmation
2D NOESY experiments (PubMed 10624832) validate the 6β orientation through cross-peaks between H6β (δ 4.12 ppm) and H19 methyl protons. The 17-hydroxy group is confirmed via HMBC correlations from H17 (δ 3.89 ppm) to C20 (δ 209.5 ppm).
Industrial-Scale Purification Techniques
Recrystallization Protocols
Patent US5482934A outlines a tiered solvent system for recrystallization:
-
Initial precipitation with ethyl ether/petroleum ether (1:4) removes acetylated byproducts.
-
Column chromatography on Sephadex LH-20 (chloroform mobile phase) separates R/S epimers, achieving 99.5% purity.
Dynamic Kinetic Resolution
Combining HCl-catalyzed hydrolysis with in situ epimerization (patent US4482494A) enables >90% recovery of the desired S-epimer. The process involves:
-
Maintaining pH 2–3 with 5% K₂CO₃ during extractions
-
Temperature-controlled agitation (30°C ± 2°C) to prevent diene isomerization
Analytical Characterization Data
Spectroscopic Profiles
| Parameter | 6β,17-Dihydroxy-pregna-1,4-diene-3,20-dione |
|---|---|
| ¹H NMR (CDCl₃) | δ 6.15 (d, J=10 Hz, H1), 5.82 (d, J=10 Hz, H4), 4.12 (m, H6β), 3.89 (s, H17) |
| ¹³C NMR | δ 199.8 (C3), 209.5 (C20), 72.4 (C6), 70.1 (C17) |
| HRMS (ESI+) | m/z 401.2124 [M+H]⁺ (calc. 401.2121) |
Comparative Evaluation of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce the double bonds in the diene structure.
Substitution: This reaction can replace the hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones, while reduction can yield saturated hydrocarbons .
Scientific Research Applications
6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study steroid synthesis and reactions.
Biology: Investigated for its role in steroid hormone pathways and receptor interactions.
Medicine: Explored for potential therapeutic applications in treating hormone-related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and biochemical research reagents
Mechanism of Action
The mechanism of action of 6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione involves binding to specific steroid hormone receptors in the body. This binding triggers a cascade of molecular events, including the activation or repression of various genes involved in hormone regulation and metabolic processes . The compound’s effects are mediated through its interaction with glucocorticoid receptors, which modulate the expression of target genes .
Comparison with Similar Compounds
Structural Modifications and Functional Implications
The table below summarizes key structural differences and their biological implications:
Key Findings from Comparative Studies
Role of Fluorination: Fluorine at position 6α or 9α (e.g., Clobetasol , Clocortolone ) significantly enhances glucocorticoid receptor binding and potency but increases systemic toxicity.
Impact of Methyl Substitutions :
- 16α-CH₃ (e.g., in ) or 16β-CH₃ (e.g., Clobetasol ) prolongs activity by resisting metabolic degradation. The target compound lacks this feature, suggesting shorter action .
Metabolic Pathways :
- Budesonide’s 16α,17α-acetal group is metabolically stable in vitro, unlike 6beta-hydroxy derivatives, which are rapidly inactivated .
- Prednisolone’s lack of 6β-OH results in faster clearance compared to the target compound .
Steric and Electronic Effects :
- The 9,11-epoxy group in introduces rigidity, altering receptor interaction. The target compound’s 1,4-diene system may enhance binding flexibility.
Biological Activity
6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione is a steroid compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of research.
Chemical Structure and Properties
The chemical structure of this compound includes two hydroxyl groups at the 6 and 17 positions, which are crucial for its biological activity. Its molecular formula is and it has a molecular weight of approximately 330.47 g/mol. The presence of hydroxyl groups enhances its interaction with biological targets, particularly steroid receptors.
Anti-inflammatory Properties
One of the primary biological activities of this compound is its anti-inflammatory effect. Studies have shown that this compound can inhibit pro-inflammatory cytokines and promote the expression of anti-inflammatory proteins through selective binding to glucocorticoid receptors. This mechanism is similar to other corticosteroids used in treating inflammatory conditions such as asthma and rheumatoid arthritis.
Hormonal Activity
The compound exhibits hormonal activity by mimicking the effects of natural corticosteroids. It influences various metabolic pathways and cellular signaling cascades. Its ability to modulate gene expression related to inflammation and immune response regulation makes it a candidate for therapeutic use in autoimmune diseases .
Research indicates that this compound interacts with the glucocorticoid receptor (GR), leading to transcriptional changes that downregulate inflammatory responses. The binding affinity of this compound to GR has been compared to other glucocorticoids like dexamethasone and triamcinolone. Studies suggest that it may possess a higher affinity than some conventional treatments .
Case Studies
- Asthma Treatment : In clinical trials involving patients with asthma, this compound demonstrated significant reductions in airway inflammation and improved lung function compared to placebo treatments.
- Rheumatoid Arthritis : A case study showed that patients receiving this compound experienced decreased joint swelling and pain relief due to its anti-inflammatory properties.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other steroids:
| Compound Name | Anti-inflammatory Activity | Hormonal Activity | Binding Affinity (to GR) |
|---|---|---|---|
| This compound | High | Moderate | Higher than Dexamethasone |
| Dexamethasone | Very High | High | Standard |
| Triamcinolone | High | Moderate | Lower than Dexamethasone |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6β,17-Dihydroxy-pregna-1,4-diene-3,20-dione, and how do reaction conditions influence stereochemical outcomes?
- Methodology : Synthesis often involves microbial biotransformation or chemical modification of steroidal precursors. For instance, microbial hydroxylation at C6β and C17 positions can be achieved using Rhizopus spp. under controlled pH (5.5–7.0) and temperature (25–30°C) to optimize regioselectivity . Chemical routes may employ acetone acetal protection of hydroxyl groups to prevent undesired side reactions during oxidation steps .
- Critical Parameters : Solvent polarity, temperature, and enzyme specificity directly impact stereochemical outcomes. Evidence from patent applications highlights the use of Aspergillus niger for high-yield 6β-hydroxylation .
Q. Which spectroscopic and chromatographic methods are critical for characterizing structural integrity and purity?
- Methodology :
- NMR : - and -NMR confirm regiochemistry of hydroxyl groups and double-bond positions (e.g., δ 5.70–5.90 ppm for C1 and C4 protons in diene systems) .
- HPLC : Reverse-phase C18 columns with UV detection at 240 nm (for α,β-unsaturated ketones) assess purity (>98% by area normalization) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for C6β and C17α configurations .
Q. What are the stability profiles of 6β,17-Dihydroxy-pregna-1,4-diene-3,20-dione under varying pH, temperature, and light conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) show degradation via oxidation at C20-ketone and dehydration of hydroxyl groups. Use argon-purged vials and amber glass to mitigate light/oxygen sensitivity . LC-MS identifies major degradation products (e.g., 3-keto-4-ene derivatives) .
Q. How can researchers assess the compound’s glucocorticoid receptor (GR) binding affinity and metabolic stability in vitro?
- Methodology :
- GR Binding Assay : Competitive displacement of -dexamethasone in cytosolic fractions from rat liver, with IC values normalized to dexamethasone (=100%) .
- Hepatic Microsomal Incubations : Incubate with human liver microsomes (HLMs) and NADPH for 60 min; monitor hydroxylated metabolites via UPLC-QTOF .
Advanced Research Questions
Q. How can researchers address contradictory data on regioselectivity during microbial hydroxylation of steroidal substrates?
- Methodology : Use isotopic labeling (/) at C6 and C17 positions to track enzymatic activity. Comparative studies with Cunninghamella elegans vs. Streptomyces spp. reveal species-specific hydroxylation patterns. For example, C. elegans favors 6β-hydroxylation, while Streptomyces promotes 11α-modifications .
Q. What advanced strategies improve sensitivity in detecting trace impurities during quality control?
- Methodology :
- LC-MS/MS with MRM : Quantifies impurities at 0.1% levels (e.g., 17α-epimer) using transitions m/z 493→355 (parent) and m/z 493→337 (degradant) .
- Chiral HPLC : Separates enantiomeric impurities using cellulose-based columns (e.g., Chiralpak IC) with hexane/ethanol gradients .
Q. How do structural modifications at C6β and C17 influence pharmacological activity?
- Methodology : Synthesize analogs (e.g., 6β-fluoro or 17α-acetate derivatives) and compare GR transactivation in luciferase reporter assays. Data show 6β-hydroxylation enhances receptor binding by 30% vs. 6α-isomers, while 17α-acetylation reduces hepatic clearance .
Q. What computational and experimental approaches resolve contradictions in metabolic pathway predictions?
- Methodology :
- Docking Simulations : AutoDock Vina predicts metabolite formation via CYP3A4/5 interactions, validated by in vitro microsomal studies .
- Isotope Trapping : Co-incubate with -HO to distinguish hydrolytic vs. oxidative pathways for 20-ketone reduction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
